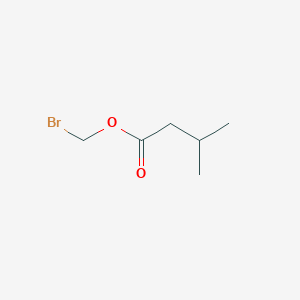

Bromomethyl 3-methylbutanoate

CAS No.: 64430-56-4

Cat. No.: VC14125816

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64430-56-4 |

|---|---|

| Molecular Formula | C6H11BrO2 |

| Molecular Weight | 195.05 g/mol |

| IUPAC Name | bromomethyl 3-methylbutanoate |

| Standard InChI | InChI=1S/C6H11BrO2/c1-5(2)3-6(8)9-4-7/h5H,3-4H2,1-2H3 |

| Standard InChI Key | WOSXBXXNXZITLO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(=O)OCBr |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

Bromomethyl 3-methylbutanoate (C₆H₁₁BrO₂) consists of a 3-methylbutanoate backbone esterified with a bromomethyl group. The ester functional group (-COO-) bridges the bromomethyl substituent and the branched alkyl chain, conferring both polar and hydrophobic properties. The presence of bromine enhances electrophilic reactivity, making the compound suitable for nucleophilic substitution reactions .

Physicochemical Data

While experimental data for bromomethyl 3-methylbutanoate are scarce, extrapolation from analogous compounds such as 1-bromoethyl 3-methylbutanoate (CAS 64544-04-3) provides approximate values :

| Property | Value (Estimated) |

|---|---|

| Molecular Weight | 195.06 g/mol |

| Exact Mass | 194.00 g/mol |

| Polar Surface Area | 26.3 Ų |

| LogP (Partition Coefficient) | 2.3 |

The compound’s density and boiling point remain uncharacterized, but its liquid state at room temperature is inferred from structurally similar bromoesters .

Synthesis and Optimization

Reaction Pathways

Bromomethyl 3-methylbutanoate can be synthesized via esterification or bromination strategies. A plausible route involves the reaction of 3-methylbutanoyl chloride with bromomethanol under basic conditions:

Alternative methods may adapt protocols from patents describing the synthesis of related bromoalkenes. For instance, the addition of hydrogen bromide (HBr) to isoprene at low temperatures (-5 to 5°C) in the presence of cuprous bromide catalysts yields 1-bromo-3-methyl-2-butene . While this pathway produces an alkene, modifying reaction conditions to favor ester formation could yield bromomethyl 3-methylbutanoate.

Catalytic and Process Considerations

Catalysts such as cuprous halides (e.g., CuBr) enhance reaction selectivity and yield, as demonstrated in the synthesis of 1-bromo-3-methyl-2-butene (84–88% yield) . Similarly, inert atmospheres and controlled temperatures (0–5°C) mitigate side reactions, ensuring high purity .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Bromomethyl esters are pivotal in constructing complex molecules. For example, ethyl 2-bromo-3-methylbutanoate (CAS 609-12-1) serves as an alkylating agent in the synthesis of isoindolinone derivatives, achieving 21% yield in coupling reactions with sodium hydride and DMF . Bromomethyl 3-methylbutanoate could analogously participate in:

-

Nucleophilic substitutions: Reacting with amines or thiols to form pharmacologically active motifs.

-

Cross-coupling reactions: Suzuki-Miyaura couplings to generate biaryl structures.

Industrial Scalability

The scalability of bromoester synthesis is evidenced by patents producing multi-gram quantities (e.g., 256–270 g batches) . Process optimizations, including solvent selection (e.g., THF, DMF) and catalyst loading (0–5% CuBr), ensure reproducibility and cost-effectiveness .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume